d-Lyxono-1,4-lactone

説明

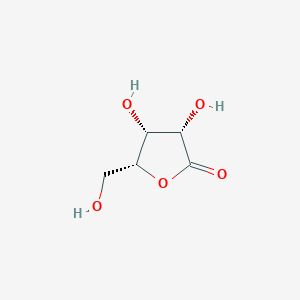

Structure

3D Structure

特性

IUPAC Name |

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-UZBSEBFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of D-Lyxono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxono-1,4-lactone, a member of the γ-lactone family, is a carbohydrate derivative with significant potential in various scientific fields, including drug development and chemical synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, synthesis, and biological significance. The information is presented to support researchers and scientists in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a five-membered ring lactone derived from D-lyxose. Its structure has been unequivocally confirmed through X-ray diffraction, NMR, and IR spectroscopy.[1] The γ-lactone form is generally more thermodynamically stable than the corresponding δ-lactone.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [3] |

| Molecular Weight | 148.11 g/mol | [3] |

| CAS Number | 15384-34-6 | [3] |

| Melting Point | 105.5–106.0 °C | |

| Appearance | White crystals | |

| Solubility | Soluble in water and ethanol. Crystallization can be performed from ethyl acetate. | |

| Specific Rotation | Data not available in the searched literature. | |

| Stability | As a lactone, it is susceptible to hydrolysis, especially under basic conditions, to form the corresponding hydroxy carboxylate (D-lyxonic acid). Stability is greater under acidic to neutral conditions. |

Spectroscopic Data

¹H NMR (500 MHz, D₂O): δ 4.67 (d, 1H, J₂,₃ 5.1, H-2), 4.50 (dd, 1H, J₃,₄ 4.4, H-3), 4.56 (dt, 1H, J₄,₅ 2.6, J₄,₅' 7.6, H-4), 3.89–3.81 (m, 2H, H-5 and H-5′).

¹³C NMR (125 MHz, D₂O): δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5).

Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration for a γ-lactone appears in the range of 1780–1760 cm⁻¹.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of D-lyxose. A detailed experimental protocol is outlined below.

Materials:

-

D-Lyxose

-

Potassium carbonate (K₂CO₃)

-

Bromine (Br₂)

-

Formic acid (HCOOH, 88%)

-

Ethanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in deionized water (60 mL) in a round-bottomed flask.

-

Cool the mixture to 0 °C with stirring.

-

Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled mixture.

-

Continue stirring at 0 °C for 1 hour.

-

Stop the cooling and acidify the mixture to a pH of 3–4 using 88% formic acid.

-

Remove volatile components under reduced pressure.

-

Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.

-

Combine the ethanol filtrates and concentrate under reduced pressure to yield a mixture of this compound and D-lyxono-1,5-lactone.

-

To isolate the this compound, dissolve the crude product in boiling ethyl acetate and allow it to cool to room temperature, followed by further crystallization at -20 °C.

-

Collect the resulting white crystals of this compound by filtration.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Compounds containing a γ-lactone ring are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. While specific studies on the signaling pathways directly modulated by this compound are limited in the available literature, the broader class of γ-lactones has been implicated in various cellular processes.

The biological effects of many γ-lactones are attributed to their ability to act as alkylating agents, often through a Michael addition mechanism if an α,β-unsaturated system is present. This allows them to covalently modify biological macromolecules such as enzymes and transcription factors, thereby disrupting their function.

For instance, some sesquiterpene lactones with anticancer activity have been shown to induce oxidative stress in cancer cells, leading to apoptosis. The antimicrobial action of certain lactones is also linked to their ability to interfere with essential enzymatic pathways in microorganisms.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

General Signaling Logic for Bioactive Lactones

References

The Biological Activity of d-Lyxono-1,4-lactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Lyxono-1,4-lactone is a member of the γ-lactone class of compounds, which are cyclic esters of hydroxy carboxylic acids. While the biological activities of γ-lactones, in general, are widely documented and include antimicrobial, antimalarial, anti-inflammatory, and anticancer properties, specific research into the biological effects of this compound is notably limited in publicly available scientific literature.[1] This technical guide aims to provide a comprehensive overview of the known information regarding this compound, alongside the potential biological activities inferred from the broader class of γ-lactones. This document also presents standardized experimental protocols and conceptual signaling pathways that could be relevant for future investigations into the bioactivity of this compound.

Chemical Synthesis and Properties

This compound can be synthesized from D-lyxose through oxidation with bromine water.[1] This process yields a mixture of γ- and δ-lactones, from which the γ-lactone can be isolated. The structure of this compound has been confirmed by NMR spectroscopy and X-ray analysis.[1] It is commercially available as a biochemical reagent for research purposes.[2][3]

Potential Biological Activities of γ-Lactones

The γ-lactone ring is a structural motif found in numerous natural products and pharmacologically active compounds. The inherent reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, is often implicated in its biological effects. The following sections outline the potential biological activities of this compound based on the known activities of the γ-lactone class of compounds.

Antimicrobial Activity

Lactones are known to possess antimicrobial properties. The proposed mechanism often involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inactivation and disruption of microbial metabolism.

Table 1: Representative Antimicrobial Activity of γ-Lactones (Illustrative)

| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |

| Sesquiterpene Lactones | Staphylococcus aureus | MIC: 1.56-12.5 µg/mL | F. S. de Medeiros et al., 2021 |

| Furanones | Pseudomonas aeruginosa | MIC: 10-50 µM | M. H. Jakobsen et al., 2012 |

| Butyrolactones | Candida albicans | MIC: 8-64 µg/mL | K. Urbaniak et al., 2021 |

Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.

Anti-inflammatory Activity

Many γ-lactones exhibit anti-inflammatory effects, often attributed to their ability to modulate key inflammatory signaling pathways. A common target is the transcription factor NF-κB, a central regulator of the inflammatory response.

Table 2: Representative Anti-inflammatory Activity of γ-Lactones (Illustrative)

| Compound Class | In Vitro/In Vivo Model | Key Finding | Reference |

| Sesquiterpene Lactones | Macrophages | Inhibition of NF-κB activation | C. A. de Azevedo et al., 2020 |

| Butyrolactones | Animal model of inflammation | Reduction in edema and inflammatory markers | S. K. Singh et al., 2018 |

Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.

Anticancer Activity

The cytotoxic and antiproliferative effects of γ-lactones against various cancer cell lines are well-documented. Mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 3: Representative Anticancer Activity of γ-Lactones (Illustrative)

| Compound Class | Cell Line | Activity Metric (e.g., IC50) | Reference |

| Sesquiterpene Lactones | Human leukemia (HL-60) | IC50: 0.5-5 µM | G. H. Lee et al., 2010 |

| Lignans | Human colon cancer (HCT-116) | IC50: 1-10 µM | S. H. Sung et al., 2005 |

Note: This table presents example data for the broader class of γ-lactones and is not specific to this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols that could be adapted for the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microplate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visual representations of potential mechanisms and experimental designs are provided below using the DOT language for Graphviz.

Potential Anti-inflammatory Signaling Pathway

References

d-Lyxono-1,4-lactone: A Potential Glycosidase Inhibitor for Therapeutic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

d-Lyxono-1,4-lactone, a member of the γ-lactone class of compounds, presents a compelling yet underexplored opportunity in the realm of enzymatic inhibition. While direct inhibitory data for this specific molecule is not yet available in published literature, its structural similarity to known glycosidase inhibitors, specifically other aldonolactones, strongly suggests a potential for bioactivity. This technical guide synthesizes the theoretical framework for this compound's potential as a glycosidase inhibitor, outlines detailed experimental protocols for its evaluation, and provides a roadmap for future research in this promising area.

Introduction: The Therapeutic Potential of γ-Lactones and Glycosidase Inhibition

The γ-lactone scaffold is a privileged structure in medicinal chemistry, with compounds containing this motif exhibiting a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[1] Their prevalence in nature and amenability to synthetic modification make them attractive starting points for drug discovery.

Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2][3] These enzymes are integral to a multitude of physiological and pathological processes.[4][5] Dysregulation of glycosidase activity has been implicated in numerous diseases, including diabetes, lysosomal storage disorders, cancer, and viral infections. Consequently, the inhibition of specific glycosidases has emerged as a validated therapeutic strategy. For instance, α-glucosidase inhibitors are established treatments for type 2 diabetes.

Given the therapeutic importance of glycosidase inhibition and the known bioactivities of γ-lactones, exploring the potential of this compound as a glycosidase inhibitor is a logical and promising avenue for research.

The Rationale for Potential Glycosidase Inhibition by this compound

The hypothesis that this compound may act as a glycosidase inhibitor is primarily based on the well-documented activity of other aldonolactones. Aldonolactones are cyclic esters of aldonic acids and are structural mimics of the cyclic hemiacetal form of monosaccharides. It has been established that aldonolactones with a stereochemical configuration corresponding to the substrate of a particular glycosidase can act as potent competitive inhibitors. The lactone is thought to mimic the transition state of the glycosidic bond cleavage, binding tightly to the enzyme's active site.

Therefore, it is plausible that this compound could inhibit glycosidases that process substrates with a similar D-lyxose configuration. Identifying such enzymes would be a critical first step in evaluating the inhibitory potential of this compound.

Proposed Experimental Workflow for Screening and Characterization

The following workflow is proposed for a systematic investigation of the enzymatic inhibition potential of this compound.

Detailed Experimental Protocols

The following provides a generalized, yet detailed, protocol for an in vitro glycosidase inhibition assay, which can be adapted for specific enzymes. The example focuses on α-glucosidase, a common target for which numerous protocols are available.

4.1. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

4.2. Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be 0.5-1.0 U/mL.

-

Substrate Solution: Prepare a stock solution of pNPG in phosphate buffer. A common concentration is 5 mM.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-100 mM).

-

Positive Control Stock Solution: Dissolve acarbose in phosphate buffer.

-

Stop Solution: Prepare a 0.1 M solution of Na₂CO₃ in deionized water.

4.3. Assay Procedure

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer. Also, prepare dilutions of the acarbose positive control.

-

Assay Mixture Preparation: In a 96-well plate, add the following to each well:

-

50 µL of phosphate buffer

-

25 µL of the test compound dilution or positive control

-

25 µL of the α-glucosidase enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add 25 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Add 100 µL of the Na₂CO₃ stop solution to each well.

-

Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is measured.

4.4. Data Analysis

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control: Absorbance of the control (enzyme + buffer + substrate, without inhibitor)

-

Abs_sample: Absorbance of the sample (enzyme + test compound + substrate)

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by non-linear regression analysis.

Potential Signaling Pathways for Investigation

Should this compound prove to be a potent glycosidase inhibitor, investigating its effects on relevant signaling pathways would be the next logical step. Glycosylation plays a crucial role in many signaling pathways by affecting protein folding, stability, and receptor-ligand interactions.

For example, altered glycosylation is a hallmark of cancer and can impact key signaling pathways such as the Notch and TGF-β pathways.

Data Presentation

While no quantitative data for this compound currently exists, the following table provides a template for organizing and presenting inhibition data once it is generated from the proposed experimental workflow.

| Target Enzyme | Substrate | IC50 (µM) of this compound | Ki (µM) of this compound | Mechanism of Inhibition |

| e.g., α-Glucosidase | e.g., pNPG | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |

| [Enzyme 2] | [Substrate 2] | [Experimental Value] | [Experimental Value] | [Mechanism] |

| [Enzyme 3] | [Substrate 3] | [Experimental Value] | [Experimental Value] | [Mechanism] |

Conclusion and Future Directions

This compound represents a scientifically intriguing and commercially valuable avenue for the development of novel enzyme inhibitors. The strong theoretical basis for its potential as a glycosidase inhibitor, rooted in the established activity of structurally related aldonolactones, warrants a thorough investigation. The experimental protocols and workflow outlined in this guide provide a clear path forward for researchers to systematically evaluate its inhibitory profile. Future research should focus on screening this compound against a diverse panel of glycosidases, followed by detailed kinetic and cellular studies for any identified hits. Such research could uncover novel therapeutic agents for a range of diseases and further underscore the importance of the γ-lactone scaffold in drug discovery.

References

The Pivotal Role of D-Lyxono-1,4-lactone in Advancing Carbohydrate Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – D-Lyxono-1,4-lactone, a versatile five-membered sugar lactone, is a significant chiral building block in carbohydrate chemistry. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and its crucial role as a precursor in the development of complex carbohydrate-based molecules for researchers, scientists, and drug development professionals. While the broader class of γ-lactones exhibits a wide range of biological activities, the primary application of this compound in research to date has been as a key synthetic intermediate.

Chemical Properties and Synthesis

This compound, with the molecular formula C₅H₈O₅, is the γ-lactone of D-lyxonic acid. Its structure is characterized by a five-membered ring, making it a thermodynamically stable compound. The defined stereochemistry at its chiral centers makes it a valuable starting material for asymmetric synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| CAS Number | 15384-34-6 | [1] |

Synthesis of this compound from D-Lyxose

The most common method for synthesizing this compound is through the oxidation of D-lyxose.[2] A detailed experimental protocol is provided below.

-

Reaction Setup: In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).

-

Cooling: Stir the mixture at 0 °C.

-

Addition of Bromine: Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled and stirred mixture.

-

Reaction Time: Continue stirring for 1 hour at 0 °C.

-

Acidification: Stop the cooling and acidify the mixture to a pH of 3–4 using 88% formic acid.

-

Workup:

-

Remove volatile components under reduced pressure.

-

Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the collected salts with additional ethanol (20 mL).

-

Combine the ethanol layers and concentrate them under reduced pressure to yield the product.

-

This reaction produces a mixture of the five-membered γ-lactone (this compound) and the six-membered δ-lactone, with the γ-lactone being the predominant and more stable product.

Role as a Chiral Building Block in Carbohydrate Synthesis

A primary application of this compound in carbohydrate research is its use as a versatile chiral starting material for the synthesis of more complex molecules. Its well-defined stereochemistry allows for the creation of specific isomers of target compounds.

Synthesis of this compound Derivatives

The hydroxyl groups of this compound can be selectively protected and functionalized to create a variety of derivatives. For instance, the synthesis of a 2-O-tosyl derivative has been reported, which introduces a good leaving group for subsequent nucleophilic substitution reactions.

-

Isopropylidene Protection:

-

Dissolve this compound (3.812 g, 25.76 mmol) in acetone (16.7 mL).

-

Add 2,2-dimethoxypropane (3.4 mL) and concentrated sulfuric acid (0.024 mL).

-

Stir the mixture for 50 minutes at room temperature.

-

Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain a mixture of isopropylidene derivatives.

-

-

Tosylation:

-

Further reactions are required to isolate the desired tosylated product.

-

The following diagram illustrates the synthetic workflow from D-lyxose to the tosylated derivative of this compound.

Potential Biological Roles and Research Applications

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of γ-lactones is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This suggests that this compound and its derivatives could be valuable candidates for biological screening and drug discovery programs.

The established role of this compound is as a key intermediate in the synthesis of complex carbohydrates and other bioactive molecules. Its rigid, chiral structure provides a scaffold for the stereocontrolled introduction of various functional groups.

The diagram below illustrates the central role of aldono-1,4-lactones, such as this compound, in carbohydrate research.

Analytical Methods

The quantification of this compound and other lactones is crucial for monitoring reaction progress and for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common analytical techniques employed for this purpose. The choice of method depends on the volatility of the lactone and the complexity of the sample matrix.

Conclusion

This compound serves as a fundamental building block in the field of carbohydrate chemistry. Its well-defined stereochemistry and stable lactone ring make it an ideal starting material for the synthesis of a wide array of complex and biologically relevant molecules. While direct evidence of its role in specific biological pathways or as a potent enzyme inhibitor is still an area for further investigation, its importance as a synthetic intermediate is firmly established. Future research may yet uncover novel biological activities for this compound and its derivatives, further expanding its utility in drug discovery and development.

References

An In-depth Technical Guide to the Structural Characterization of D-Lyxono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of D-lyxono-1,4-lactone, a key carbohydrate derivative with applications in organic synthesis. The document outlines the synthesis, spectroscopic analysis, and crystallographic determination of this compound, presenting data in a structured format for clarity and ease of comparison. Detailed experimental protocols and workflow visualizations are included to support research and development activities.

Synthesis and Isolation

This compound is synthesized from the commercially available precursor, D-lyxose, through an oxidation reaction. The aldehyde group of D-lyxose is oxidized to a carboxylic acid using bromine water, resulting in the formation of D-lyxonic acid.[1] This acid then undergoes intramolecular esterification to yield a mixture of the five-membered γ-lactone (this compound) and the six-membered δ-lactone.[1][2] The desired γ-lactone is subsequently isolated and purified by crystallization.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is based on the classical method of bromine water oxidation of D-lyxose[1]:

-

Oxidation: Dissolve D-lyxose in water. Add bromine water to the solution and stir at room temperature. The reaction oxidizes the aldehyde group of D-lyxose to a carboxylic acid, forming D-lyxonic acid.

-

Lactonization: The D-lyxonic acid in the aqueous solution exists in equilibrium and undergoes spontaneous intramolecular esterification to form a mixture of this compound (γ-lactone) and D-lyxono-1,5-lactone (δ-lactone).

-

Isolation and Purification: Concentrate the solution under reduced pressure. The resulting residue is then subjected to crystallization from a suitable solvent, such as ethyl acetate, to selectively precipitate the this compound as white crystals. The melting point of the purified crystals is reported to be 105.5–106.0 °C.

Diagram: Synthesis Pathway of this compound and its Derivative

Caption: Synthetic route from D-lyxose to this compound and a tosylated derivative.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of the characteristic γ-lactone carbonyl group. The C=O stretching vibration for a γ-lactone typically appears in the range of 1780–1760 cm⁻¹. This distinguishes it from the δ-lactone, which has a C=O stretching band at a lower wavenumber (1750–1735 cm⁻¹).

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified crystals of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Acquisition: Record standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR experiments, such as COSY and HSQC, can be performed to confirm assignments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | 178.3 |

| 2 | 4.67 (d) | J₂,₃ = 5.1 | 70.5 |

| 3 | 4.50 (dd) | J₃,₄ = 4.4 | 69.5 |

| 4 | 4.56 (dt) | J₄,₅ = 2.6, J₄,₅' = 7.6 | 81.6 |

| 5, 5' | 3.81–3.89 (m) | - | 59.7 |

Crystallographic Characterization

X-ray crystallography provides definitive proof of the structure, including the conformation of the lactone ring and the arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction by slow evaporation from a solvent like methanol.

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Lactone Ring Conformation | ³T₂ (twisted on C2-C3) |

| Carbonyl Bond Length (C1=O) | 1.201(2) Å |

The crystal structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds, which influence the crystal packing. The conformation of the five-membered lactone ring is determined to be a ³T₂ twist, which is a consequence of the tendency for the hydroxyl group at the C3 position to adopt a pseudo-axial orientation.

Overall Structural Elucidation Workflow

The comprehensive structural characterization of this compound involves a logical sequence of synthesis, purification, and analysis.

Diagram: Workflow for Structural Characterization

Caption: A logical workflow illustrating the key stages in the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is robustly established through a combination of synthesis, purification, and advanced analytical techniques. IR and NMR spectroscopy confirm the functional groups and connectivity, while single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure and stereochemistry. This comprehensive dataset is invaluable for researchers in synthetic chemistry and drug development who utilize this compound as a chiral building block.

References

investigating the stereochemistry of d-Lyxono-1,4-lactone

An In-depth Technical Guide to the Stereochemistry of D-Lyxono-1,4-lactone For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carbohydrate derivative that serves as a vital chiral building block in modern organic synthesis. As a γ-lactone derived from the pentose sugar D-lyxose, its rigid, five-membered ring structure is adorned with multiple stereocenters, making it an attractive starting material for the synthesis of complex, biologically active molecules and pharmaceuticals. The defined chirality of its carbon atoms is crucial for its application in stereoselective synthesis.[1]

This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its structural features, synthesis, and the analytical techniques used for its characterization. All quantitative data is summarized in structured tables, and key experimental protocols are provided.

Molecular Structure and Stereochemistry

This compound is the intramolecular ester of D-lyxonic acid. Its structure consists of a five-membered tetrahydrofuran ring with a ketone group at the C1 position (a lactone). The stereochemistry is inherited from its parent aldopentose, D-lyxose.

The molecule possesses three contiguous chiral centers at the C2, C3, and C4 positions. The specific arrangement of the hydroxyl groups at these centers defines the molecule's unique three-dimensional shape and its chemical reactivity.

References

D-Lyxono-1,4-lactone and its Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxono-1,4-lactone, a member of the γ-lactone class of compounds, and its derivatives represent a promising area of research for the development of novel therapeutic agents. The inherent chirality and rich stereochemistry of these sugar-derived lactones offer a unique scaffold for the synthesis of diverse molecular architectures. While specific biological data for this compound itself is limited in publicly available literature, the broader family of γ-lactones exhibits a wide spectrum of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known synthesis, general biological significance, and potential mechanisms of action of this compound and its derivatives, drawing parallels from the well-studied activities of the γ-lactone chemical class. Detailed experimental protocols for synthesis and generalized biological assays are presented, alongside visualizations of key signaling pathways potentially modulated by these compounds.

Introduction

Lactones, cyclic esters of hydroxy carboxylic acids, are prevalent in nature and are key components of many biologically active compounds. Among these, γ-lactones, which feature a five-membered ring, are particularly noteworthy for their stability and diverse pharmacological activities.[1] this compound, derived from the pentose sugar D-lyxose, serves as a chiral building block for the synthesis of a variety of derivatives. The exploration of these derivatives is driven by the potential to discover novel drugs with improved efficacy and specificity. This guide aims to consolidate the current understanding of this compound and its analogs, providing a foundation for future research and development in this area.

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the oxidation of D-lyxose.[1] Further derivatization can be achieved through reactions targeting the hydroxyl groups of the lactone ring.

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of D-lyxose using bromine water in a weakly acidic solution. This method yields a mixture of γ- and δ-lactones, from which the thermodynamically more stable this compound can be isolated and purified.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials: D-lyxose, Bromine, Barium carbonate, Methanol, Diethyl ether.

-

Procedure:

-

Dissolve D-lyxose in water.

-

Add bromine to the solution and stir at room temperature.

-

Neutralize the excess bromine and hydrobromic acid formed with barium carbonate.

-

Filter the solution to remove barium bromide and unreacted barium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Extract the syrup with hot methanol and subsequently precipitate the lactone by adding diethyl ether.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Synthesis of this compound Derivatives

The hydroxyl groups of this compound provide reactive sites for the synthesis of various derivatives. For instance, O-tosyl derivatives can be prepared, which are valuable intermediates for nucleophilic substitution reactions to introduce other functional groups.[2]

Experimental Protocol: Synthesis of 2-O-Tosyl-D-lyxono-1,4-lactone

-

Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Procedure:

-

Dissolve this compound in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise with stirring.

-

Allow the reaction mixture to stir at low temperature for several hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization.

-

Below is a generalized workflow for the synthesis and derivatization of this compound.

Caption: Generalized workflow for the synthesis of this compound and its subsequent derivatization.

Biological Significance

While specific quantitative data for this compound and its derivatives are scarce in the literature, the broader class of γ-lactones is known for a wide array of biological activities.

Anticancer Activity

Many natural and synthetic γ-lactones have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected γ-Lactone Derivatives (Illustrative Examples)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Sesquiterpene Lactones | Various | 0.1 - 10 | [General knowledge, not a specific citation] |

| Butenolides | Various | 1 - 50 | [General knowledge, not a specific citation] |

| Podophyllotoxin analogs | Various | < 1 | [General knowledge, not a specific citation] |

A potential mechanism for the anticancer activity of some lactones is the induction of apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by bioactive lactones.

Antimicrobial Activity

The γ-lactone scaffold is present in numerous compounds with potent antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary, including disruption of the cell membrane, inhibition of essential enzymes, or interference with quorum sensing.

Table 2: Antimicrobial Activity of Selected γ-Lactone Derivatives (Illustrative Examples)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Furanones | Staphylococcus aureus | 8 - 64 | [General knowledge, not a specific citation] |

| Quorum sensing inhibitors | Pseudomonas aeruginosa | 10 - 100 | [General knowledge, not a specific citation] |

| Antifungal lactones | Candida albicans | 16 - 128 | [General knowledge, not a specific citation] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: Test compound, Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate growth medium, 96-well microtiter plates, Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

-

Anti-inflammatory Activity

Certain γ-lactones have been shown to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by lactone derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials: Test compound, Lipopolysaccharide (LPS), Griess reagent, DMEM medium, Fetal bovine serum (FBS).

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

-

Conclusion and Future Directions

This compound and its derivatives hold considerable potential for the development of new therapeutic agents. While direct biological data for this specific lactone is currently limited, the extensive research on the broader γ-lactone class provides a strong rationale for its further investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to quantify their anticancer, antimicrobial, and anti-inflammatory activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for guiding the design of more potent and selective drug candidates. The chiral nature of this compound should be leveraged to explore stereospecific interactions with biological targets, potentially leading to the development of highly selective therapeutics.

References

Unexplored Avenues: The Therapeutic Potential of d-Lyxono-1,4-lactone Remains Largely Uncharted

Despite the established and diverse biological activities of the broader γ-lactone class of compounds, a comprehensive review of scientific literature reveals a significant gap in the exploration of the specific therapeutic potential of d-Lyxono-1,4-lactone. While its chemical synthesis is well-documented, there is a notable absence of published studies detailing its efficacy in disease models, its mechanism of action at a molecular level, or its impact on cellular signaling pathways.

The γ-lactone ring is a structural motif present in numerous natural and synthetic molecules that exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This has spurred considerable interest in the synthesis and evaluation of novel γ-lactone derivatives. However, this compound itself appears to be an outlier, with its biological activity remaining largely uninvestigated.

This whitepaper aims to consolidate the currently available information on this compound, focusing on its synthesis, and to highlight the unexplored areas where future research could unveil its therapeutic promise.

Synthesis of this compound

The primary method for the synthesis of this compound involves the oxidation of D-lyxose. A detailed experimental protocol, as described in the literature, is provided below.

Experimental Protocol: Synthesis of this compound from D-lyxose

Materials:

-

D-lyxose

-

Bromine

-

Water

-

Barium carbonate

-

Methanol

-

Sulfuric acid (concentrated)

-

Dowex 50 (H+ form) resin

Procedure:

-

Oxidation of D-lyxose: A solution of D-lyxose in water is prepared and cooled in an ice bath. Bromine is added dropwise to the solution with continuous stirring. The reaction mixture is then allowed to stand at room temperature for an extended period to ensure complete oxidation to D-lyxonic acid.

-

Removal of Excess Bromine and Hydrobromic Acid: Excess bromine is removed by aeration. The hydrobromic acid formed during the reaction is neutralized by the addition of barium carbonate until the solution reaches a neutral pH.

-

Filtration: The precipitated barium bromide and excess barium carbonate are removed by filtration.

-

Lactonization: The filtrate, containing D-lyxonic acid, is concentrated under reduced pressure. The resulting syrup is then treated with a catalytic amount of concentrated sulfuric acid and heated to promote the intramolecular esterification (lactonization) to form this compound.

-

Purification: The crude lactone is purified by chromatography on a column of Dowex 50 (H+ form) resin, eluting with water. The fractions containing the pure this compound are collected and lyophilized to yield the final product.

The workflow for the synthesis is depicted in the following diagram:

Future Directions and Unanswered Questions

The lack of biological data for this compound presents a significant opportunity for researchers in drug discovery and development. The established therapeutic potential of the γ-lactone scaffold suggests that this compound could possess valuable pharmacological activities. To unlock this potential, future research should focus on a systematic biological evaluation of the compound.

A logical workflow for the initial biological screening of this compound is proposed below:

Key questions that need to be addressed by future research include:

-

Cytotoxicity: Does this compound exhibit selective cytotoxicity against cancer cell lines? If so, what are the IC50 values?

-

Antimicrobial Activity: Is this compound effective against clinically relevant bacterial or fungal pathogens?

-

Anti-inflammatory Effects: Can this compound modulate inflammatory responses in cellular models?

-

Mechanism of Action: If biological activity is observed, what are the underlying molecular targets and signaling pathways affected by this compound?

Methodological & Application

Application Note: Synthesis of d-Lyxono-1,4-lactone from D-lyxose

Abstract

This application note provides a detailed protocol for the synthesis of d-Lyxono-1,4-lactone from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine water, followed by acidification and purification to yield the desired lactone. This method is a classical and effective way to produce this compound, a valuable intermediate in the synthesis of various biologically active compounds.

Introduction

This compound is a carbohydrate derivative that serves as a key building block in organic synthesis. Its chiral nature and functional groups make it a versatile precursor for the development of novel pharmaceuticals and other bioactive molecules. The synthesis described herein utilizes the well-established method of oxidizing the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification to form the stable five-membered γ-lactone ring.[1][2] In aqueous solutions, D-lyxose exists in equilibrium between its cyclic and open-chain forms. The open-chain form possesses an aldehyde group that can be oxidized to a carboxyl group using bromine water, leading to the formation of D-lyxonic acid.[1] Under acidic conditions, this acid readily cyclizes to form a mixture of γ- and δ-lactones, with the γ-lactone (this compound) being a major product that can be isolated.[1][3]

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |

| D-lyxose | 150.13 | 5.00 g | 33.35 | 1.00 |

| Potassium Carbonate | 138.21 | 5.50 g | 39.80 | 1.19 |

| Bromine | 159.81 | 2.0 mL (6.22 g) | 38.92 | 1.17 |

| Water | 18.02 | 60 mL | - | - |

| 88% Formic Acid | 46.03 | As needed for pH 3-4 | - | - |

| Ethanol | 46.07 | 50 mL (30 mL + 20 mL) | - | - |

Note: The density of bromine is approximately 3.11 g/mL.

Experimental Protocol

1. Reaction Setup:

-

To a round-bottomed flask, add D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).

-

Dissolve the mixture in 60 mL of water and stir at 0 °C using an ice bath.

2. Oxidation:

-

While stirring vigorously at 0 °C, add bromine (2.0 mL, 77.7 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C for 1 hour.

3. Acidification and Workup:

-

After 1 hour, remove the ice bath and allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to a pH of 3-4 by the careful addition of 88% formic acid.

-

Remove the volatile components under reduced pressure.

4. Purification:

-

Dissolve the resulting oily residue in 30 mL of ethanol at room temperature to precipitate inorganic salts.

-

Filter the mixture to remove the salts.

-

Wash the collected salts with an additional 20 mL of ethanol.

-

Combine the ethanolic filtrates and concentrate them under reduced pressure to yield the product.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a straightforward and reproducible method for the synthesis of this compound from D-lyxose. The use of bromine water for oxidation is a classic and efficient approach. This procedure is suitable for researchers in organic chemistry and drug development who require a reliable source of this important chiral intermediate.

References

Application Notes and Protocols: Synthesis of D-Lyxono-1,4-lactone

Abstract

This document provides a detailed experimental protocol for the synthesis of D-Lyxono-1,4-lactone from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine in an aqueous solution, followed by acidification and purification. This protocol is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The methodology is based on established chemical literature, ensuring reproducibility.[1] Characterization data, including nuclear magnetic resonance (NMR) spectroscopy and melting point, are provided for the final product.

Introduction

This compound is a key carbohydrate intermediate used in the synthesis of various biologically active molecules and nucleoside analogues. Its stereochemistry and functionality make it a valuable chiral building block in medicinal chemistry and organic synthesis. The protocol described herein details a classical and effective method for its preparation from commercially available D-lyxose. The process involves the oxidation of the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form a mixture of γ- and δ-lactones.[1] Subsequent purification isolates the desired five-membered ring γ-lactone (this compound).

Experimental Workflow

The synthesis of this compound from D-lyxose can be summarized in the following workflow diagram. The process begins with the oxidation of the starting material, followed by a series of workup and purification steps to isolate the final product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the method described by P. K. T. Lin et al.[1]

3.1. Materials and Reagents

-

D-lyxose

-

Potassium carbonate (K₂CO₃)

-

Bromine (Br₂)

-

Formic acid (HCOOH), 88%

-

Ethanol

-

Ethyl acetate

-

Deionized water

3.2. Procedure

-

Reaction Setup: In a round-bottomed flask, combine D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).

-

Dissolution and Cooling: Dissolve the mixture in water (60 mL) and stir at 0 °C using an ice bath.

-

Oxidation: Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled, stirring mixture.

-

Reaction Time: Continue stirring the mixture at 0 °C for 1 hour.

-

Quenching and Acidification: After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Acidify the solution to a pH of 3–4 using 88% formic acid.

-

Workup and Extraction:

-

Remove volatile components under reduced pressure. This will result in an oily residue.

-

Dissolve the oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.

-

Combine the ethanol filtrates and concentrate them under reduced pressure to yield a crude mixture of this compound (γ-lactone) and D-lyxono-1,5-lactone (δ-lactone).[1]

-

-

Purification by Crystallization:

-

Take a small portion of the crude mixture (e.g., 0.04 g) and dissolve it in boiling ethyl acetate (5 mL).

-

Allow the solution to cool to room temperature, at which point white crystals should begin to precipitate.

-

Complete the crystallization process by storing the mixture at -20 °C.

-

Collect the white crystals of this compound by filtration. The more soluble δ-lactone isomer will remain in the solution.[1]

-

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yields | ||

| Crude Lactone Mixture | 80.5% | |

| Purified this compound | 39.3% (from a small-scale crystallization) | |

| Physical Properties | ||

| Melting Point | 105.5–106.0 °C | |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, D₂O) | δ 4.67 (d, 1H, J=5.1, H-2), 4.56 (dt, 1H, J=2.6, J=7.6, H-4), 4.50 (dd, 1H, J=4.4, H-3), 3.89–3.81 (m, 2H, H-5 and H-5′) | |

| ¹³C NMR (125 MHz, D₂O) | δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5) | |

| IR Spectroscopy | The formation of both γ- and δ-lactones from the oxidation of D-lyxose is confirmed by IR analysis, which shows characteristic C=O stretching vibration bands. |

Conclusion

The protocol outlined provides a reliable and reproducible method for the synthesis of this compound from D-lyxose. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This application note serves as a valuable resource for chemists requiring this important chiral intermediate for their research and development activities.

References

Application Notes and Protocols for the Purification of D-Lyxono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of D-Lyxono-1,4-lactone, a key biochemical reagent for various life science research applications. The primary purification technique highlighted is crystallization, which has been demonstrated to be effective in isolating the desired this compound from its isomeric byproduct, D-Lyxono-1,5-lactone.

Introduction

This compound is a sugar lactone with applications in organic synthesis and as a biochemical probe. Its synthesis, typically via the oxidation of D-lyxose, often results in a mixture of the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). The separation of these isomers is crucial for obtaining pure this compound for subsequent applications. While chromatographic methods have been explored for derivatives with limited success, crystallization has proven to be a robust and reliable method for the purification of the unprotected lactone.

Purification Techniques

The principal and most effective method for the purification of this compound is crystallization. This technique leverages the differential solubility of the 1,4- and 1,5-lactone isomers in a suitable solvent system.

Crystallization

Crystallization from ethyl acetate is the recommended method for obtaining high-purity this compound. This process effectively separates the less soluble 1,4-lactone from the more soluble 1,5-lactone isomer, which remains in the mother liquor.

Quantitative Data Summary

| Parameter | Value | Reference |

| Initial Product | Mixture of this compound and D-Lyxono-1,5-lactone | [1] |

| Yield of Crude Mixture | 80.5% | [1] |

| Crystallization Solvent | Ethyl Acetate | [1] |

| Yield of Pure this compound | 39.3% | [1] |

| Melting Point | 105.5–106.0 °C | [1] |

Experimental Protocols

Synthesis of Crude this compound Mixture

This protocol describes the synthesis of a mixture of this compound and D-Lyxono-1,5-lactone from D-lyxose, which serves as the starting material for purification.

Materials:

-

D-lyxose

-

Potassium carbonate

-

Bromine

-

88% Formic acid (HCOOH)

-

Ethanol

-

Deionized water

-

Round-bottomed flask

-

Stirring apparatus

-

Cooling bath (ice)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask, dissolve D-lyxose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (e.g., 5.50 g) in water (e.g., 60 mL).

-

Cool the mixture to 0 °C with stirring.

-

Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the stirred mixture.

-

Continue stirring at 0 °C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Acidify the mixture to a pH of 3–4 with 88% formic acid.

-

Remove volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in ethanol (e.g., 30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture to remove the salts.

-

Wash the collected salts with an additional portion of ethanol (e.g., 20 mL).

-

Combine the ethanol filtrates and concentrate under reduced pressure to obtain a mixture of this compound and D-Lyxono-1,5-lactone as an oil. The reported yield for this crude mixture is approximately 80.5%.

Purification of this compound by Crystallization

This protocol details the purification of this compound from the crude mixture obtained in the previous step.

Materials:

-

Crude mixture of D-Lyxono-lactones

-

Ethyl acetate

-

Heating apparatus (e.g., heating mantle or water bath)

-

Crystallization dish or beaker

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying agent (e.g., CaCl₂)

Procedure:

-

Take a portion of the crude lactone mixture (e.g., 0.04 g) and dissolve it in boiling ethyl acetate (e.g., 5 mL).

-

Allow the solution to cool to room temperature. White crystals of this compound should begin to precipitate.

-

To maximize the yield, further cool the solution to -20 °C to promote complete crystallization.

-

Collect the white crystals by filtration.

-

The more soluble D-Lyxono-1,5-lactone will remain in the filtrate.

-

Dry the collected crystals over a suitable drying agent.

-

The reported yield of pure this compound from the crude mixture is 39.3%, with a melting point of 105.5–106.0 °C.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Concluding Remarks

The described crystallization protocol provides a reliable method for obtaining pure this compound. For researchers requiring this compound, careful execution of the synthesis and particularly the crystallization step is paramount for achieving the desired purity. While quantitative data on purity from techniques like HPLC or GC are not extensively available in the current literature for this specific lactone, the reported melting point serves as a good indicator of purity. Further analytical characterization is recommended to confirm the purity of the final product for specific downstream applications.

References

Application Notes and Protocols: D-Lyxono-1,4-lactone as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of D-Lyxono-1,4-lactone as a versatile chiral precursor in organic synthesis. The inherent stereochemistry of this compound makes it an invaluable starting material for the synthesis of complex chiral molecules, including non-proteinogenic amino acids, iminosugars, and nucleoside analogs.

Synthesis of this compound and its Derivatives

This compound can be readily synthesized from D-lyxose through oxidation. A common method involves the use of bromine water.[1] Subsequently, the hydroxyl groups of the lactone can be selectively protected or activated to facilitate further transformations. A key derivative, 2-O-tosyl-D-lyxono-1,4-lactone, serves as an important intermediate for introducing nucleophiles at the C2 position.

Experimental Protocols

Protocol 1.1: Synthesis of this compound from D-Lyxose [1]

-

In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).

-

Cool the mixture to 0 °C with stirring.

-

Add bromine (2.0 mL, 77.7 mmol) dropwise to the stirred solution.

-

After 1 hour at 0 °C, stop the cooling and acidify the mixture to pH 3–4 with 88% formic acid.

-

Remove volatile components under reduced pressure.

-

Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the salts with additional ethanol (20 mL).

-

Combine the ethanol layers and concentrate under reduced pressure to yield this compound.

Protocol 1.2: Synthesis of 3,5-O-Isopropylidene-D-lyxono-1,4-lactone [1]

-

Dissolve this compound (3.21 g, 21.68 mmol) in acetone (48 mL).

-

Add 2,2-dimethoxypropane (7.8 mL) and 70% methanesulfonic acid (0.8 mL).

-

Stir the mixture for 20 hours at room temperature.

-

Neutralize the reaction with a saturated sodium bicarbonate solution to pH 6–7.

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in water (24 mL) and extract with diethyl ether (2 x 16 mL).

-

Dry the combined organic layers with MgSO₄, filter, and concentrate to give the product.

Protocol 1.3: Synthesis of 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone [1]

-

Dissolve the crude mixture of 3,5-O-isopropylidene-D-lyxono-1,4-lactone (1.87 g) in cold pyridine (18.6 mL).

-

Add tosyl chloride (3.94 g, 20.66 mmol) in small portions over 1.5 hours, maintaining the temperature between 0–2 °C.

-

Stir the mixture for an additional hour at 0 °C and then leave it for 20 hours at 5 °C.

-

Add CH₂Cl₂ (30 mL) and extract the solution with water (10 mL), 10% aqueous HCl (6 mL), and saturated aqueous NaHCO₃ (6 mL).

-

Dry the organic layer and concentrate to yield the tosylated product.

Quantitative Data Summary

| Product | Starting Material | Reagents | Yield | Reference |

| This compound | D-Lyxose | Br₂, K₂CO₃, HCOOH | Not specified | [1] |

| 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | This compound | Acetone, 2,2-dimethoxypropane, methanesulfonic acid | Not specified | |

| 3,5-O-Isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone | 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | Tosyl chloride, pyridine | Not specified |

Reaction Workflow

Application in the Synthesis of Non-Proteinogenic Amino Acids

This compound is a valuable starting material for the stereoselective synthesis of unique, non-proteinogenic α-amino acids, such as β-hydroxyenduracididines (βhEnds), which are components of mannopeptimycin antibiotics. The synthesis utilizes the chiral scaffold of the lactone to install the required stereocenters.

Synthetic Strategy

A practical synthesis of orthogonally protected D- and L-β-hydroxyenduracididines has been developed starting from this compound derivatives. The key transformations involve a two-step reduction of the lactone and a regioselective ring-opening of a benzylidene acetal protecting group. Careful selection of reaction conditions allows for the multigram synthesis of these valuable amino acid precursors.

Experimental Protocol (Representative)

Protocol 2.1: Synthesis of a Protected β-hydroxyenduracididine Precursor

-

Protection: Protect the hydroxyl groups of this compound, for example, as a 3,5-O-benzylidene acetal.

-

Lactone Reduction: Reduce the lactone functionality to the corresponding lactol using a suitable reducing agent (e.g., DIBAL-H).

-

Wittig Reaction: Subject the lactol to a Wittig reaction to introduce a two-carbon extension.

-

Functional Group Transformations: Convert the newly introduced double bond and existing hydroxyl groups to the desired protected amino and carboxyl functionalities through a series of steps including azidation, oxidation, and protection.

-

Regioselective Acetal Opening: Perform a regioselective ring-opening of the benzylidene acetal to free one of the hydroxyl groups for further manipulation.

-

Final Functionalization and Deprotection: Complete the synthesis by functionalizing the remaining hydroxyl group and removing the protecting groups to yield the target β-hydroxyenduracididine.

Key Transformations Summary

| Step | Transformation | Key Reagents |

| 1 | Hydroxyl Protection | Benzaldehyde dimethyl acetal, CSA |

| 2 | Lactone Reduction | DIBAL-H |

| 3 | Chain Extension | Ph₃P=CHCO₂Et |

| 4 | Azide Introduction | DPPA, DBU |

| 5 | Acetal Opening | BH₃·THF, NBS |

Synthetic Pathway

Application in the Synthesis of Iminosugars

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential for treating various diseases, including viral infections and diabetes. This compound can serve as a chiral precursor for the synthesis of iminosugars. For instance, l-isoDMDP (a derivative of deoxymannojirimycin) has been synthesized from D-lyxonolactone acetonide.

Synthetic Strategy

The synthesis of iminosugars from this compound typically involves the reductive amination of a suitably functionalized lactone derivative. The key steps include the protection of hydroxyl groups, conversion of the lactone to a precursor with a leaving group, and subsequent intramolecular cyclization with an amine.

Experimental Protocol (General)

Protocol 3.1: General Synthesis of an Iminosugar from this compound

-

Protection: Protect the hydroxyl groups of this compound using appropriate protecting groups (e.g., isopropylidene).

-

Reduction: Reduce the lactone to the corresponding diol.

-

Selective Protection/Activation: Selectively protect the primary hydroxyl group and activate the secondary hydroxyl groups (e.g., as mesylates or tosylates).

-

Azide Introduction: Introduce an azide group at the primary position via nucleophilic substitution.

-

Reduction of Azide: Reduce the azide to a primary amine.

-

Cyclization: Induce intramolecular cyclization by deprotection and displacement of the leaving groups by the amine to form the piperidine ring.

-

Deprotection: Remove the remaining protecting groups to yield the final iminosugar.

Logical Workflow

Application in the Synthesis of Nucleoside Analogs

Proposed Synthetic Strategy

The synthesis of L-nucleoside analogs, which often exhibit interesting biological activities, can be envisioned from this compound. This would involve an inversion of stereochemistry at a key position.

-

Protection and Reduction: The lactone would first be protected and then reduced to the corresponding furanose.

-

Activation: The anomeric position of the furanose would be activated to form a glycosyl donor (e.g., a glycosyl halide or acetate).

-

Glycosylation: The glycosyl donor would then be coupled with a silylated nucleobase under Lewis acid catalysis.

-

Deprotection: Finally, removal of the protecting groups would yield the target nucleoside analog.

Experimental Protocol (Proposed)

Protocol 4.1: Proposed Synthesis of a Lyxofuranosyl Nucleoside Analog

-

Protection: Protect the 2,3, and 5-hydroxyl groups of this compound with a suitable protecting group (e.g., TBDMS).

-

Reduction to Lactol: Reduce the lactone to the corresponding lactol with DIBAL-H.

-

Anomeric Acetylation: Acetylate the anomeric hydroxyl group using acetic anhydride and pyridine.

-

Glycosylation: React the resulting glycosyl acetate with a silylated nucleobase (e.g., silylated uracil) in the presence of a Lewis acid (e.g., TMSOTf) in an appropriate solvent like acetonitrile.

-

Deprotection: Remove the silyl protecting groups using a fluoride source such as TBAF to afford the final nucleoside analog.

Key Synthetic Steps

| Step | Description |

| 1 | Conversion of this compound to a protected lyxofuranose derivative. |

| 2 | Activation of the anomeric carbon to form a glycosyl donor. |

| 3 | Coupling of the glycosyl donor with a nucleobase. |

| 4 | Deprotection to yield the final nucleoside analog. |

Logical Relationship Diagram

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of d-Lyxono-1,4-lactone

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of d-Lyxono-1,4-lactone using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate workflows and structural relationships.

Introduction

This compound is a carbohydrate derivative with a five-membered lactone ring. As a key chiral building block, its structural confirmation is paramount in various synthetic and drug development applications. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines the use of one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy for the unambiguous structural elucidation of this compound.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra. For carbohydrates like this compound, deuterium oxide (D₂O) is the solvent of choice as it does not produce a large solvent signal in the ¹H NMR spectrum.

Materials:

-

This compound (approximately 5-10 mg)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Protocol:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of D₂O to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for the spectrometer.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

The ¹H NMR experiment provides information about the chemical environment and connectivity of protons in the molecule.

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zg30 or similar |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 12 ppm |

| Transmitter Frequency Offset (O1P) | Centered on the spectral region of interest |

| Temperature | 298 K |

The ¹³C NMR experiment provides information about the carbon skeleton of the molecule.

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zgpg30 or similar (proton decoupled) |

| Number of Scans (NS) | 1024 or more (due to low natural abundance) |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.0 s |

| Spectral Width (SW) | 220 ppm |

| Transmitter Frequency Offset (O1P) | Centered on the spectral region of interest |

| Temperature | 298 K |

The COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds (geminal and vicinal couplings).

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Program | cosygpqf or similar |

| Number of Increments (F1) | 256 |

| Number of Scans (NS) per Increment | 2 |

| Relaxation Delay (D1) | 1.5 s |

| Spectral Width (F2 and F1) | 12 ppm |

| Temperature | 298 K |

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.

Typical Acquisition Parameters:

| Parameter | Value |

| Pulse Program | hsqcedetgpsisp2.2 or similar |

| Number of Increments (F1) | 256 |

| Number of Scans (NS) per Increment | 4 |

| Relaxation Delay (D1) | 1.5 s |

| Spectral Width (F2 - ¹H) | 12 ppm |

| Spectral Width (F1 - ¹³C) | 180 ppm |

| Temperature | 298 K |

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in D₂O, based on published data.[1]

Quantitative NMR Data

Table 1: ¹H NMR Data for this compound (500 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.67 | d | J₂,₃ = 5.1 |

| H-3 | 4.50 | dd | J₃,₂ = 5.1, J₃,₄ = 4.4 |

| H-4 | 4.56 | dt | J₄,₃ = 4.4, J₄,₅ = 2.6, J₄,₅' = 7.6 |

| H-5, H-5' | 3.81-3.89 | m | - |

Table 2: ¹³C NMR Data for this compound (125 MHz, D₂O)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 178.3 |

| C-2 | 70.5 |

| C-3 | 69.5 |

| C-4 | 81.6 |

| C-5 | 59.7 |

Data Processing and Analysis Workflow

The acquired raw data (Free Induction Decay - FID) needs to be processed to obtain the final spectra for analysis.

Caption: Workflow for NMR data processing and analysis.

Structure Elucidation Pathway